molecular formula C10H11NO B096121 5-Acetylindoline CAS No. 16078-34-5

5-Acetylindoline

Cat. No. B096121
CAS RN: 16078-34-5
M. Wt: 161.2 g/mol
InChI Key: GYMZRGMAWRJZPV-UHFFFAOYSA-N
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Description

5-Acetylindoline is a chemical compound that is part of the indoline family, which are derivatives of indole. The indoline structure is characterized by a benzene ring fused to a pyrrolidine ring. The acetyl group attached to the indoline scaffold suggests that the compound may have interesting chemical and biological properties. While the provided papers do not directly discuss 5-Acetylindoline, they do provide insights into related compounds and their synthesis, which can be informative for understanding the properties and potential synthesis routes for 5-Acetylindoline.

Synthesis Analysis

The synthesis of related compounds, such as 1-acetylindoline-5-sulphonylamino acids, involves the coupling of 1-acetylindoline-5-sulphonylamino acids with amino acid methyl ester hydrochlorides in a tetrahydrofuran (THF) and triethylamine (Et3N) medium using the dicyclohexylcarbodiimide method . This suggests that similar methods could potentially be applied to the synthesis of 5-Acetylindoline by modifying the starting materials and reaction conditions. Additionally, the synthesis of 4-Acetylindole from N-alkyl-5-aminoisoquinolinium salts through heating in a two-phase system with a sodium bisulfite-sodium sulfite mixture indicates that acetylindoles can be synthesized from isoquinolinium salt precursors . This information could be relevant for developing a synthesis route for 5-Acetylindoline.

Molecular Structure Analysis

The molecular structure of 5-Acetylindoline would consist of an indoline core with an acetyl group at the 5-position. The indoline core itself is a bicyclic structure with a nitrogen atom in the five-membered ring. The presence of the acetyl group could influence the electronic distribution and reactivity of the molecule. Although the papers do not provide specific details on the molecular structure of 5-Acetylindoline, the structural analysis of related compounds can give insights into the potential reactivity and interactions of the acetyl group with the indoline system .

Chemical Reactions Analysis

The papers provided do not detail chemical reactions specific to 5-Acetylindoline. However, the synthesis of related acetylindole compounds suggests that 5-Acetylindoline could undergo various chemical transformations, such as nucleophilic substitutions or condensation reactions, due to the presence of the acetyl group . The acetyl group could also be a site for further functionalization or deacetylation under appropriate reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Acetylindoline are not directly discussed in the provided papers. However, based on the properties of similar compounds, it can be inferred that 5-Acetylindoline may exhibit solubility in organic solvents such as THF and may have the ability to form hydrogen bonds due to the nitrogen in the indoline ring . The fluorescence characteristics of 5-aminoquinoline in a binary solvent system suggest that 5-Acetylindoline could also display interesting photophysical properties, potentially influenced by solvent interactions .

Scientific Research Applications

  • Crystal Structure Analysis : The compound (RS)-1-[5-(2-Chloropropyl)indolin-1-yl]ethanone, a variant of 5-Acetylindoline, has a roughly planar acetylindoline moiety, and its crystal structure is stabilized by non-classical C—H⋯O hydrogen bonds (Yang, 2010).

  • Photochemistry Applications : 5-Bromo-7-nitroindoline, derived from N-acetylindoline, is used as a photolabile protecting group and for photoactivation in acylation reactions (Michael, 2009).

  • Conformational Studies : 1-Acetylindoline mainly exists in an endo conformation in benzene solution (Jones et al., 1970).

  • Synthesis of Antimicrobial Agents : A series of 1-acetylindoline-5-sulphonylamino acids and their derivatives have been synthesized, showing antimicrobial activities against various microorganisms (Zaher et al., 1986).

  • Asymmetric Synthesis : Asymmetric Michael addition of 1-acetylindolin-3-ones to β-nitrostyrenes catalyzed by bifunctional thioureas leads to 2-substituted indoles, important in chemistry and pharmacology (Liu et al., 2011).

  • Neuropharmacological Research : Studies on 5-HT3 receptor ligands, which interact with acetylcholine, contribute to understanding the neuropharmacology of these receptors (Costall & Naylor, 2000).

  • Organocatalysis : Organocatalytic asymmetric Michael addition of 1-acetylindolin-3-ones to α,β-unsaturated aldehydes produces 2-substituted indolin-3-ones (Liu et al., 2011).

  • Pharmacological Enhancements : 5-Hydroxyindole potentiates human α7 nicotinic receptor-mediated responses and enhances acetylcholine-induced glutamate release (Zwart et al., 2002).

Safety And Hazards

According to the safety data sheet, 5-Acetylindoline can cause severe skin burns and eye damage. In case of exposure, immediate medical attention is required .

properties

IUPAC Name

1-(2,3-dihydro-1H-indol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7(12)8-2-3-10-9(6-8)4-5-11-10/h2-3,6,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMZRGMAWRJZPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)NCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60936391
Record name 1-(2,3-Dihydro-1H-indol-5-yl)ethan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID60936391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetylindoline

CAS RN

16078-34-5
Record name 1-(2,3-Dihydro-1H-indol-5-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16078-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Acetylindoline
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Record name 1-(2,3-Dihydro-1H-indol-5-yl)ethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,3-dihydro-1H-indol-5-yl)ethan-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
TM Alyab'eva, TE Khoshtariya, AM Vasil'ev… - Chemistry of …, 1979 - Springer
… Condensation of indoline, 2-methylindoline, and 5-acetylindoline with 2-chlorobenzoic acid in … Only in the case of 5-acetylindoline (Table i) was a reduction in yield apparent, evidently …
Number of citations: 1 link.springer.com
IL Kotlyarevskii, LA Pavlyukhina - Bulletin of the Academy of Sciences of …, 1976 - Springer
… methyl-5~acetylindoline (III) was obtained by short heating with alkali. Longer heating … 5-acetylindoline Methiodide (II) was obtained from a mixture of 9 g (0.056 mole) of 5-acetylindoline…
Number of citations: 2 link.springer.com
R Nakagaki, I Aoyama, K Shimizu… - Journal of physical …, 1993 - Wiley Online Library
… Absorption spectra of p-amino-substituted acetophenones (NHz, p-AAP; NHCH3, p-MAAP; and N(CH3)2, p-DMAAP) are more or less closely related to that of 5-acetylindoline (5AI). …
Number of citations: 19 onlinelibrary.wiley.com
IL Kotlyarevskii, LA Pavlyukhina - Bulletin of the Academy of Sciences of …, 1976 - Springer
… hyl-5-acetylindoline (Ill) with chloranU or, as it proved, even better with MnO2, but all of the attempts to convert it to (I) ended in failure. The seco~xi route was the oxidationof N-methyl-5-…
Number of citations: 4 link.springer.com
K Nagarajan, P Madhavan Pillai… - Indian Journal of …, 1969 - repository.ias.ac.in
… Commercially available 5-acetylindoline was converted to its 2-nitrobenzoyl derivative and thence to the amine (XXXVII). Diazotization, followed by the , usual decomposition, afforded, …
Number of citations: 7 repository.ias.ac.in
DJ Park - 2023 - researchspace.auckland.ac.nz
… The positive charge on the nitrogen is neutralised through electron shuffling, resulting in the formation and elimination of the acetic acid to yield 5-acetylindoline (Scheme 2.2). …
Number of citations: 0 researchspace.auckland.ac.nz
SM Bromidge, S Dabbs, DT Davies… - Journal of medicinal …, 1998 - ACS Publications
The synthesis, biological activity, and molecular modeling of a novel series of substituted 1-(3-pyridylcarbamoyl)indolines are reported. These compounds are isosteres of the previously …
Number of citations: 82 pubs.acs.org
M Von Strandtmann, C Puchalski… - Journal of Medicinal …, 1964 - ACS Publications
A number of 5-acetylindole derivatives, such as 5-acetyltryptophan, 5-acetylheteroauxin, 5-acetvlskatole, 5-acetylgramine, 5-acetyl-N, N-dimethyltryptamÍne, 6-acetyl-1, 2, 3, 4-tetrahy …
Number of citations: 15 pubs.acs.org
VI Mukhanov, TN Sokolova, TG Nikolaeva… - Pharmaceutical …, 1979 - Springer
… A mixture of 1.7 g of L-arabinose and 1.82 g of 5-acetylindoline [5] in 50 ml of absolute ethanol was boiled for 14 h, and evaporated until dry. The residue was vacuum-deslccated over …
Number of citations: 3 link.springer.com
SD CLEMANS - 1967 - search.proquest.com
The investigations reported her ein were carried out at Sterling-Winthrop Research Institute. The author is indebted to the management of Sterling-Winthrop Research Institute and to …
Number of citations: 2 search.proquest.com

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